molecular formula C14H9F3N2O2S B12065871 methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1027511-29-0

methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B12065871
CAS No.: 1027511-29-0
M. Wt: 326.30 g/mol
InChI Key: XHIDSUTYCKJNGS-UHFFFAOYSA-N
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Description

Methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a complex organic compound with a unique structure. Let’s break down its features:

    Methyl Ester: The compound contains a methyl ester group (–COOCH₃) attached to the pyrrolo[2,3-b]pyridine ring.

    Thiophene Substituent: The thiophene group (–C₄H₃S) is linked to the pyrrolo[2,3-b]pyridine core.

    Trifluoromethyl Group: The trifluoromethyl group (–CF₃) enhances the compound’s chemical properties.

Preparation Methods

Synthetic Routes::

Industrial Production:: Details on large-scale industrial production methods are proprietary and may vary based on the manufacturer.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield diverse products, including derivatives of the pyrrolo[2,3-b]pyridine core.

Scientific Research Applications

    Chemistry: The compound serves as a building block for designing novel molecules due to its unique structure.

    Biology and Medicine: Researchers explore its potential as a drug candidate, targeting specific biological pathways.

    Industry: It may find applications in materials science or agrochemicals.

Mechanism of Action

    Targets: Investigate molecular targets influenced by this compound.

    Pathways: Explore the signaling pathways affected by its interactions.

Comparison with Similar Compounds

    Uniqueness: Highlight what sets this compound apart.

    Similar Compounds: Provide a list of related molecules for comparison.

Biological Activity

Methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1027511-29-0) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Structural Characteristics

The compound is characterized by the following structural features:

  • Molecular Formula : C14H9F3N2O2S
  • Molar Mass : 326.29 g/mol
  • Structural Components :
    • A pyrrolo[2,3-b]pyridine core
    • A thiophene ring
    • A trifluoromethyl group

These structural elements contribute to its unique reactivity and biological properties.

Anticancer Properties

Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit significant anticancer activity. In particular, studies have shown that related compounds can inhibit the fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

  • FGFR Inhibition :
    • A study reported that related pyrrolo[2,3-b]pyridine derivatives displayed potent inhibitory activity against FGFR1–4 with IC50 values ranging from 7 to 712 nM. This inhibition correlates with reduced proliferation and increased apoptosis in cancer cell lines such as 4T1 (mouse breast cancer) .

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. Pyrrole-based compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines and COX-2 activity.

  • COX-2 Inhibition :
    • Related studies have demonstrated that certain pyrrole derivatives can suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

ParameterValue
Oral BioavailabilityHigh
Half-lifeModerate
Plasma Exposure1698 ng·h/mL (10 mg/kg)

This profile suggests favorable absorption and distribution characteristics, which are essential for effective drug development .

Case Study: Antitumor Activity in Mouse Models

In a notable study involving a syngeneic mouse model (4T1), the compound demonstrated significant suppression of tumor growth when administered at appropriate dosages. The mechanism was linked to the activation of immune responses via cGAMP-mediated STING activation .

Structure-Activity Relationship (SAR)

The SAR analyses reveal that modifications in the thiophene and trifluoromethyl groups significantly affect biological activity. For instance:

Compound VariantFGFR Inhibition (IC50)Anticancer Activity
Methyl 6-(thien-2-yl)7 nMStrong
Methyl 6-(phenyl)25 nMModerate
Methyl 6-(furan)>100 nMWeak

These findings suggest that the presence of the thiophene ring enhances biological efficacy compared to other substituents .

Properties

CAS No.

1027511-29-0

Molecular Formula

C14H9F3N2O2S

Molecular Weight

326.30 g/mol

IUPAC Name

methyl 6-thiophen-2-yl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C14H9F3N2O2S/c1-21-13(20)10-5-7-8(14(15,16)17)6-9(18-12(7)19-10)11-3-2-4-22-11/h2-6H,1H3,(H,18,19)

InChI Key

XHIDSUTYCKJNGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=C(C=C2C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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